molecular formula C17H21N5OS B2604518 4-(6-cyclopropylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide CAS No. 1797957-80-2

4-(6-cyclopropylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide

Cat. No.: B2604518
CAS No.: 1797957-80-2
M. Wt: 343.45
InChI Key: BEUPIJJHGGXCTA-UHFFFAOYSA-N
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Description

4-(6-cyclopropylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-cyclopropylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine ring: Starting from a suitable precursor, the pyrimidine ring is synthesized through cyclization reactions.

    Introduction of the cyclopropyl group: The cyclopropyl group is introduced via cyclopropanation reactions.

    Synthesis of the piperazine ring: The piperazine ring is formed through nucleophilic substitution reactions.

    Coupling with thiophen-2-ylmethyl group: The final step involves coupling the piperazine derivative with thiophen-2-ylmethyl group using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the pyrimidine or piperazine rings, potentially leading to the formation of partially or fully reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the piperazine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors (GPCRs), or ion channels, and the pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-cyclopropylpyrimidin-4-yl)-N-(phenylmethyl)piperazine-1-carboxamide
  • 4-(6-cyclopropylpyrimidin-4-yl)-N-(benzyl)piperazine-1-carboxamide
  • 4-(6-cyclopropylpyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperazine-1-carboxamide

Uniqueness

Compared to similar compounds, 4-(6-cyclopropylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide might exhibit unique properties due to the presence of the thiophene ring, which can influence its electronic properties, binding affinity, and overall biological activity.

Properties

IUPAC Name

4-(6-cyclopropylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5OS/c23-17(18-11-14-2-1-9-24-14)22-7-5-21(6-8-22)16-10-15(13-3-4-13)19-12-20-16/h1-2,9-10,12-13H,3-8,11H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUPIJJHGGXCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CCN(CC3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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